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Compound of Interest

Compound Name: Fexagratinib

Cat. No.: B612004

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and in vivo
administration of Fexagratinib (also known as AZD4547), a potent and selective inhibitor of the
fibroblast growth factor receptor (FGFR) tyrosine kinase family.[1][2][3]

Introduction

Fexagratinib is an orally bioavailable experimental drug that selectively inhibits FGFR1,
FGFR2, and FGFR3.[1][4][5] Its primary mechanism of action involves binding to and inhibiting
these receptors, which can block downstream signaling pathways, leading to the inhibition of
tumor cell proliferation and induction of cell death.[2][4] Dysregulation of the FGFR signaling
pathway is implicated in the pathogenesis of various cancers.[6] Due to its poor water solubility,
careful preparation is required for in vivo administration to ensure consistent bioavailability and
reliable experimental outcomes.[2][7][8][9]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Fexagratinib is presented in Table
1.
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Property Value Reference
N-[5-[2-(3,5-
dimethoxyphenyl)ethyl]-1H-

IUPAC Name pyrazol-3-yl]-4-[(3R,5S)-3,5- [1]

dimethylpiperazin-1-

yl]lbenzamide

Molecular Formula C26H33N503 [1]
Molecular Weight 463.57 g/mol [10]
CAS Number 1035270-39-3 [1]

DMSO: 93 mg/mL (200.61
Solubility mM) Ethanol: 40 mg/mL Water:  [2]

Insoluble

Fexagratinib Signaling Pathway

Fexagratinib targets the FGFR signaling pathway. Upon binding of fibroblast growth factors
(FGFs), the FGFRs dimerize and autophosphorylate, activating downstream signaling
cascades. Key pathways include the RAS-MAPK pathway, which promotes cell proliferation,
and the PISK-AKT pathway, which is involved in cell survival. Fexagratinib inhibits the initial
phosphorylation of FGFR, thereby blocking these downstream effects.
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Caption: Fexagratinib inhibits the FGFR signaling pathway.
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Recommended In Vivo Dosing Regimens

Several studies have reported effective oral dosing regimens for Fexagratinib in mouse

xenograft models. The choice of dose and schedule will depend on the specific tumor model

and experimental goals.

. Dosing
Animal Model Tumor Type . Outcome Reference
Regimen
) KMS11 (Multiple 3 mg/kg, twice 53% tumor
Mice . N [2]
Myeloma) daily (BID), oral growth inhibition
] 6.25 mg/kg,
) KMS11 (Multiple ) ) Complete tumor
Mice twice daily (BID), ) [2]
Myeloma) stasis
oral
Mi KMS11 (Multiple 12.5 mg/kg, once  Complete tumor 2]
ice
Myeloma) daily (QD), oral stasis
) KG1la (AML, 12.5 mg/kg, once  65% tumor
Mice [2]

FGFR1-fusion) daily (QD), oral

growth inhibition

Experimental Protocols

5.1. Preparation of Fexagratinib Formulation for Oral Administration

Due to its poor water solubility, a specific vehicle is required to prepare Fexagratinib for oral

gavage in animal studies. The following protocol is based on a formulation that has been used

in preclinical studies.[2] It is recommended to prepare the formulation fresh on the day of use.

[3]

Materials:

» Fexagratinib powder

o Dimethyl sulfoxide (DMSO), fresh

o PEG300 (Polyethylene glycol 300)
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o Tween 80 (Polysorbate 80)
o Deionized distilled water (ddH20) or sterile saline
Protocol for a 5 mg/mL Clear Solution:

o Prepare Stock Solution: Prepare a 125 mg/mL stock solution of Fexagratinib in fresh
DMSO. Ensure the powder is completely dissolved.

o Formulation Preparation (for 1 mL):

[e]

In a sterile microcentrifuge tube, add 300 pL of PEG300.

o Add 40 pL of the 125 mg/mL Fexagratinib stock solution to the PEG300. Mix thoroughly
until the solution is clear.

o Add 50 pL of Tween 80 to the mixture. Mix again until the solution is clear.
o Add 610 pL of ddH20 to bring the total volume to 1 mL.

o Vortex the final solution to ensure it is homogeneous. The final concentration of
Fexagratinib will be 5 mg/mL.

o Administration: Administer the freshly prepared solution to the animals via oral gavage at the
desired dosage. The volume to be administered will depend on the animal's weight and the
target dose (mg/kg).

5.2. Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for an in vivo efficacy study using a xenograft
model.
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Caption: Workflow for a typical in vivo xenograft study.
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5.3. Pharmacodynamic Analysis

To confirm the biological activity of Fexagratinib in vivo, pharmacodynamic (PD) studies can
be performed on tumor tissues collected at the end of the efficacy study.

Protocol for Western Blot Analysis of FGFR Phosphorylation:

» Tissue Lysis: Homogenize excised tumor tissues in RIPA buffer supplemented with protease
and phosphatase inhibitors.

» Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

o SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel
and transfer to a PVDF membrane.

e Immunoblotting:
o Block the membrane with 5% non-fat milk or BSA in TBST.

o Incubate with primary antibodies against phospho-FGFR, total FGFR, phospho-ERK, total
ERK, and a loading control (e.g., B-actin or GAPDH).

o Wash and incubate with the appropriate HRP-conjugated secondary antibody.

o Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
detection system. A reduction in the ratio of phosphorylated to total protein in the
Fexagratinib-treated groups compared to the vehicle control would indicate target
engagement.

Safety and Handling

Fexagratinib is an experimental compound. Standard laboratory safety procedures should be
followed, including the use of personal protective equipment (PPE) such as gloves, lab coat,
and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS)
provided by the supplier.

By following these application notes and protocols, researchers can effectively prepare and
utilize Fexagratinib for in vivo studies to investigate its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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